(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methanol
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Overview
Description
(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methanol is a chemical compound with the molecular formula C6H8N3O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methanol typically involves the nitration of 3,5-dimethylpyrazole followed by the introduction of a hydroxymethyl group. One common method involves the following steps:
Nitration: 3,5-dimethylpyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3,5-dimethyl-4-nitropyrazole.
Hydroxymethylation: The nitro compound is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and hydroxymethylation to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)carboxylic acid.
Reduction: (3,5-Dimethyl-4-amino-1H-pyrazol-1-yl)methanol.
Substitution: (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl) derivatives with different substituents.
Scientific Research Applications
(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the hydroxymethyl group but shares similar chemical properties.
3,5-Dimethyl-4-amino-1H-pyrazol-1-yl)methanol: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
3,5-Dimethyl-4-nitroso-1H-pyrazole:
Uniqueness
(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3,5-dimethyl-4-nitropyrazol-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-4-6(9(11)12)5(2)8(3-10)7-4/h10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQSANZKSFZCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CO)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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